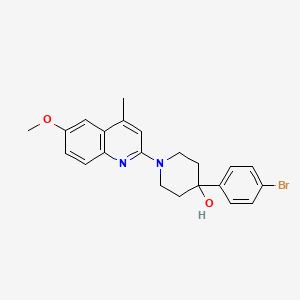![molecular formula C17H15NO2 B4882912 [5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt)](/img/structure/B4882912.png)
[5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt) is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that has been used in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of [5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate ([5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt)) is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or proteins that are involved in cell growth and proliferation. It may also act by modulating the activity of certain signaling pathways.
Biochemical and Physiological Effects:
[5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate ([5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt)) has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes and proteins that are involved in cell growth and proliferation. Additionally, it has been shown to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate ([5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt)) in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for cancer research studies. Additionally, its neuroprotective effects make it a useful compound for studies related to neurodegenerative diseases. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on [5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate ([5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt)). One direction is to further investigate its mechanism of action, which could provide insights into its potential applications in various fields. Additionally, researchers could explore the compound's potential as a therapeutic agent for cancer and neurodegenerative diseases. Finally, future studies could focus on developing more efficient synthesis methods for the compound, which could make it more accessible for research purposes.
Conclusion:
In conclusion, [5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate ([5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt)) is a synthetic compound that has potential applications in various scientific research studies. Its ability to inhibit the growth of cancer cells and its neuroprotective effects make it a valuable tool for cancer and neurodegenerative disease research. However, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments. Future research could focus on further investigating its mechanism of action and exploring its potential therapeutic applications.
Synthesemethoden
[5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate ([5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt)) is a synthetic compound that can be prepared by several methods. One of the most common methods involves the reaction of 5-isoquinolinecarboxylic acid with 2-methoxybenzyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with trifluoroacetic acid to obtain the [5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt) form of the compound.
Wissenschaftliche Forschungsanwendungen
[5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate ([5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt)) has been used in various scientific research studies. It has been found to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, it has been used in studies related to neurodegenerative diseases, as it has been shown to have neuroprotective effects.
Eigenschaften
IUPAC Name |
(5-isoquinolin-5-yl-2-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-17-6-5-12(9-14(17)11-19)15-4-2-3-13-10-18-8-7-16(13)15/h2-10,19H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEIBNALVSZWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC3=C2C=CN=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Isoquinolin-5-yl-2-methoxyphenyl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B4882830.png)



![2-{5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B4882882.png)

![N-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B4882889.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-[2-(methylthio)-4-pyrimidinyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4882892.png)
![N-(2,3-dihydro-1H-inden-2-yl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4882901.png)
![6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one](/img/structure/B4882915.png)
![1-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4882920.png)
![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4882925.png)
![N-(4-bromo-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B4882926.png)
![N-[4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B4882931.png)